

What is N-Boc-piperidine-2-methanol?

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Compound of Interest

Compound Name: *N*-Boc-piperidine-2-methanol

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An In-depth Technical Guide to **N-Boc-piperidine-2-methanol** for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Boc-piperidine-2-methanol, also known as tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a recurring motif in a multitude of pharmaceutical agents and natural products, owing to its favorable physicochemical properties.[2][3] The introduction of a hydroxymethyl group at the 2-position of the N-Boc protected piperidine ring provides a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, applications, and safety considerations.

Chemical and Physical Properties

N-Boc-piperidine-2-methanol is a white crystalline solid at room temperature and is soluble in methanol.[4] Key quantitative data for this compound are summarized in the table below.

| Property | Value |
|-------------------|---|
| CAS Number | 157634-00-9 |
| Molecular Formula | C ₁₁ H ₂₁ NO ₃ |
| Molecular Weight | 215.29 g/mol |
| Melting Point | 74-78 °C |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) |
| Density | 1.059 ± 0.06 g/cm ³ (Predicted) |
| pKa | 15.08 ± 0.10 (Predicted) |

Synthesis of N-Boc-piperidine-2-methanol

The most common and straightforward synthesis of **N-Boc-piperidine-2-methanol** involves the protection of the secondary amine of 2-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol

This protocol is adapted from established synthetic methods.[\[1\]](#)[\[5\]](#)

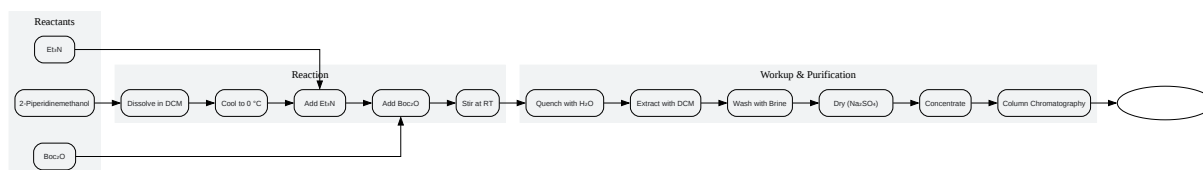
Materials:

- 2-Piperidinemethanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Water
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-piperidinemethanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 equivalents) in DCM dropwise to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[\[1\]](#)[\[5\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography to obtain pure **N-Boc-piperidine-2-methanol**.



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Synthesis Workflow for N-Boc-piperidine-2-methanol.

Spectroscopic Data

The structural confirmation of **N-Boc-piperidine-2-methanol** is achieved through various spectroscopic techniques.

| Technique | Key Data |
|--|---|
| ¹ H NMR (300 MHz, CDCl ₃) | δ (ppm): 4.29 (1H, m), 3.94 (1H, br s), 3.81 (1H, dd), 3.61 (1H, dd), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) |
| ¹³ C NMR (75 MHz, CDCl ₃) | δ (ppm): 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 |
| IR (cm ⁻¹) | 3418, 2934, 1668 |
| Mass Spec (EI) | m/z: 215 (M+), 184, 142, 128 (100%), 84, 57 |

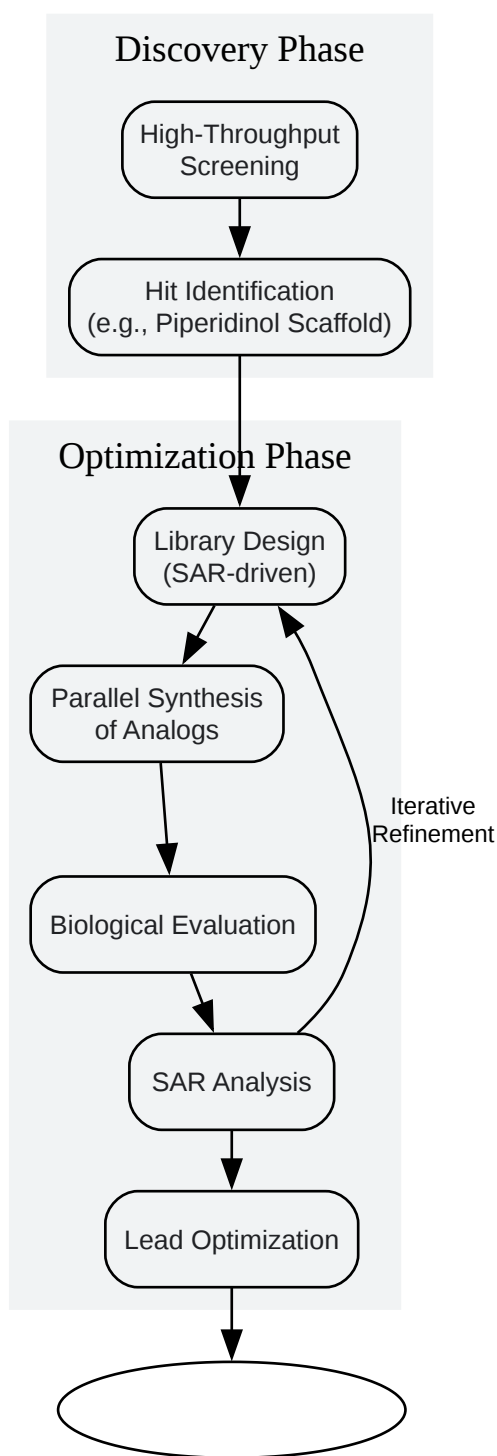
Applications in Drug Discovery

N-Boc-piperidine-2-methanol is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its derivatives have shown biological activity and have been utilized in the development of:

- GABA uptake inhibitors
- Anti-tumor drugs
- Growth hormone secretagogues
- Anti-inflammatory and analgesic drugs
- Cardiovascular drugs
- Nootropic drugs
- Anti-influenza virus drugs
- Treatments for bone diseases[5]

It is a reactant for the synthesis of heterocyclic compounds, anthranilamide inhibitors of factor Xa, human GnRH receptor antagonists, and sphingosine-1-phosphate receptor agonists.[4][6]

The general workflow for the discovery of novel therapeutics utilizing this scaffold is depicted below.



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Drug Discovery Workflow for Piperidine Derivatives.

Safety and Handling

N-Boc-piperidine-2-methanol is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[4]
- In case of exposure:
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.
 - Skin contact: Wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-piperidine-2-methanol is a fundamentally important building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the hydroxymethyl group, allows for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

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